molecular formula C10H16N2 B6240226 (2-amino-1-phenylpropyl)(methyl)amine CAS No. 35781-32-9

(2-amino-1-phenylpropyl)(methyl)amine

Cat. No. B6240226
CAS RN: 35781-32-9
M. Wt: 164.2
InChI Key:
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Description

“(2-amino-1-phenylpropyl)(methyl)amine” is a type of amine, which is a derivative of ammonia and contains a nitrogen atom with a lone pair . Amines are generally weak bases and can be categorized as primary, secondary, or tertiary depending on the number of organic substituents attached to the nitrogen atom . The nitrogen atom in most amines is sp3 hybridized, and the geometry around the nitrogen atom is trigonal pyramidal .


Synthesis Analysis

The synthesis of amines like “(2-amino-1-phenylpropyl)(methyl)amine” can be achieved through various methods . One common method is the reduction of nitriles or amides . Another method involves the reaction of alkyl halides with ammonia or other amines .


Molecular Structure Analysis

The nitrogen atom in amines is sp3 hybridized, with three of the sp3 hybrid orbitals forming sigma bonds and the fourth orbital carrying the lone pair electrons . The C-N-C bond angle in amines is roughly 108 degrees, which is slightly less than the 109.5 degrees bond angle for a perfect tetrahedral geometry . The C-N bonds of non-conjugated amines are shorter than C-C bonds in alkanes, and longer than the C-O bonds present in alcohols .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination, a process that involves the removal of a hydrogen atom and a leaving group from adjacent carbon atoms .


Physical And Chemical Properties Analysis

Amines have distinctive physical and chemical properties. They are polar molecules and have a distinctive, often unpleasant, odor . The boiling points and water solubility of amines can vary depending on their structure and the number of carbon atoms they contain .

Mechanism of Action

The mechanism of action of amines involves their ability to act as nucleophiles . They can participate in nucleophilic substitution reactions, where they donate a pair of electrons to form a new bond .

Safety and Hazards

Amines can pose certain safety hazards. They can be harmful if swallowed and can cause skin and eye irritation . They may also cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the study of amines like “(2-amino-1-phenylpropyl)(methyl)amine” could involve the development of new synthesis methods and the exploration of their potential applications in various fields . For instance, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-amino-1-phenylpropyl)(methyl)amine involves the reaction of 2-phenylacetaldehyde with methylamine followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-phenylacetaldehyde", "methylamine", "sodium borohydride", "water", "ethanol" ], "Reaction": [ "Add 2-phenylacetaldehyde to a mixture of methylamine and water.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture and add sodium borohydride.", "Stir the mixture for 1 hour.", "Add ethanol to the mixture to quench the reaction.", "Filter the mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain the desired product." ] }

CAS RN

35781-32-9

Product Name

(2-amino-1-phenylpropyl)(methyl)amine

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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